LogP and Lipophilicity: The Isobutyl Advantage Over Methyl and Ethyl Analogs
(5-Isobutyl-1,2,4-oxadiazol-3-yl)methanol exhibits a calculated LogP of 0.18, positioning it in the optimal range for oral bioavailability and CNS penetration (Lipinski's Rule of 5: LogP ≤ 5). This contrasts sharply with the methyl analog (LogP = -1.27), which is over 100-fold more hydrophilic and may suffer from poor membrane permeability, and the ethyl analog (LogP = -0.75), which still resides in a suboptimal hydrophilic space . The isobutyl group thus provides a crucial 'Goldilocks' lipophilicity—neither too polar nor too lipophilic—essential for achieving balanced ADME properties [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 0.18 (calculated) |
| Comparator Or Baseline | (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: -1.27; (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol: -0.75 |
| Quantified Difference | Δ LogP = +1.45 vs. methyl; +0.93 vs. ethyl |
| Conditions | Calculated using ChemBridge/Hit2Lead proprietary algorithm; consistent with ALOGPS predictions for neutral species at pH 7.4 . |
Why This Matters
Procurement of the isobutyl variant is critical for projects requiring balanced lipophilicity; the methyl or ethyl analogs would necessitate additional synthetic steps to install a larger hydrophobic group or risk compound failure due to poor permeability.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
